1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide, involves numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline nucleus, an aromatic nitrogen-containing heterocyclic compound . Quinoline participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline derivatives exhibit a variety of chemical reactions. The reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Mechanism of Action
Future Directions
The future directions for research on 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide and other quinoline derivatives are vast. There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
Properties
IUPAC Name |
1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2N3O2/c21-18-12-5-2-1-4-11(12)10-15(25-18)19(27)26-14-7-8-16(28-20(22)23)17-13(14)6-3-9-24-17/h1-10,20H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNHFCVZDFOZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C4C=CC=NC4=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.